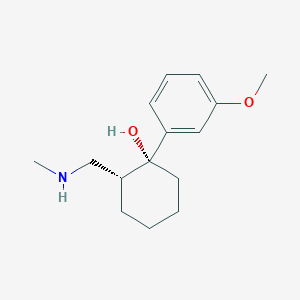
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a custom synthesis that has been modified with methylation and fluorination . It is an oligosaccharide composed of saccharides linked by glycosidic bonds
Mode of Action
It is known that the compound is used in molecular biology for glycosylation studies , which suggests that it may interact with its targets through glycosidic bonds.
Biochemical Pathways
The compound is used in the research of synthesis of antiviral and anticancer drugs targeting glycosyltransferase enzymes . Glycosyltransferases are enzymes that establish natural glycosidic linkages. They catalyze the transfer of saccharide moieties from an activated nucleotide sugar (donor substrate) to a nucleophilic acceptor molecule, the nucleophile of which can be oxygen, nitrogen, sulfur, or carbon .
Pharmacokinetics
The compound’s molecular weight of 54065 g/mol may influence its pharmacokinetic properties, as molecular weight can affect a drug’s absorption and distribution within the body.
Result of Action
It is used in the research of synthesis of antiviral and anticancer drugs , suggesting that it may have potential effects on viral replication and cancer cell proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at temperatures below -15°C , indicating that temperature can affect its stability. Additionally, the compound’s boiling point of 676.10 °C may also be a factor in its stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside can be synthesized through the benzylation of galactopyranoside derivatives. The process involves the protection of hydroxyl groups using benzyl groups. A common method includes the use of benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions include various benzylated derivatives, alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate molecules.
Biology: The compound is utilized in studying cell surface interactions and glycosylation processes.
Medicine: Research focuses on its potential in cancer therapeutics and immunological studies.
Industry: It is used in the development of vaccines and other pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose: Another benzylated derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A related compound with similar protective groups but different sugar moiety.
Methyl α-D-galactoside: A simpler derivative used in carbohydrate research.
Uniqueness
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific benzylation pattern, which provides stability and allows for selective reactions. This makes it particularly useful in synthesizing complex carbohydrate structures and studying their biological functions.
Properties
IUPAC Name |
(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHZEIVSXDXEMO-BGSSSCFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)




![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)
